molecular formula C8H14N4 B8015611 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Cat. No.: B8015611
M. Wt: 166.22 g/mol
InChI Key: GYPVTYIWNZLODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Preparation Methods

The synthesis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a hydrazine and a 1,3-diketone can be cyclized to form the pyrazole ring, which is then functionalized to introduce the pyrrolidine group . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Scientific Research Applications

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and pyrrolidine-containing molecules. For example:

    3-(pyrrolidin-1-yl)-1H-pyrazole: Lacks the methyl group at position 1, which may affect its biological activity.

    1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole: Similar structure but without the amine group at position 4, which can influence its reactivity and interactions.

    1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-ol:

This compound’s unique combination of a pyrazole and pyrrolidine ring, along with its specific functional groups, makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-3-pyrrolidin-1-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-6-7(9)8(10-11)12-4-2-3-5-12/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPVTYIWNZLODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.